Disperse Red 1 acrylate
Overview
Description
Synthesis Analysis
The synthesis of Disperse Red 1 Acrylate involves complex chemical procedures often starting from aromatic amines. Acryloyl chloride is commonly employed in these reactions to introduce acrylate groups into the dye structure, improving its compatibility with different substrates and enhancing its physical properties for industrial applications (Aliev et al., 2004).
Molecular Structure Analysis
The molecular structure of Disperse Red 1 Acrylate has been thoroughly examined through spectroscopic methods such as FT-IR, UV-vis, and NMR. These studies have detailed the vibrational wavenumbers and electronic properties of the molecule, crucial for understanding its behavior and interactions in various environments. Density functional theory (DFT) has been instrumental in predicting the vibrational structure and electronic properties, aligning well with experimental data (Cinar et al., 2011).
Chemical Reactions and Properties
Disperse Red 1 Acrylate participates in a range of chemical reactions typical of azo compounds and acrylates. It can undergo photoinduced trans-cis isomerization, a property that has been exploited in the development of advanced materials with photoresponsive properties. The compound has also been modified through reactions like Steglich esterification to produce derivatives with different functional groups for specific applications (Hayashi & Thornton, 2015).
Scientific Research Applications
Photocrosslinked Surface Relief Gratings : Disperse Red 1 acrylate has been used in the fabrication of surface relief gratings on polymer films. The polymer containing Disperse Red 1 acrylate showed improved thermal stability after photocrosslinking, making it useful for applications where thermal stability is critical (Takase, Natansohn, & Rochon, 2003).
Spectroscopic Analysis and Structural Characterization : The compound has been characterized using FT-IR, UV-vis, (1)H NMR, and (13)C NMR spectroscopy, combined with quantum chemical calculations. This study contributes to understanding the molecular structure and spectroscopic properties of Disperse Red 1 acrylate, which is essential for developing new applications (Cinar, Çoruh, & Karabacak, 2011).
Dye Decolorization Using Peroxidase Enzyme : Research has investigated the use of Trichosanthes diocia peroxidase, along with redox mediators, for the decolorization of water-insoluble disperse dyes like Disperse Red 19 and Disperse Black 9. This suggests potential environmental applications for treating synthetic dye pollution (Jamal, Pandey, & Qidwai, 2010).
Nonlinear Optical Properties : Disperse Red 1 acrylate has been studied for its nonlinear optical properties in various polymer systems. The effects of dye donor group esterification and dye-polymer covalent attachment on near-infrared absorption behavior were examined, revealing potential applications in optical materials (Barto et al., 2006).
Grafting onto Polymer Surfaces : Techniques for grafting Disperse Red 1 acrylate onto polymer surfaces have been developed. This has applications in creating photosensitive materials for nonlinear optical fields (Poncin‐Epaillard, Beunet, Bulou, & Bardeau, 2001).
Photoisomerization Under High Pressure : The photoinduced isomerization and thermal back relaxation of poly(disperse red 1 acrylate) were studied under high external pressures. This research provides insights into the strength and efficiency of azobenzene chromophores as light-activated molecular muscles (Singleton, Ramsay, Barsan, Butler, & Barrett, 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethyl prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c1-3-19(24)27-14-13-22(4-2)17-9-5-15(6-10-17)20-21-16-7-11-18(12-8-16)23(25)26/h3,5-12H,1,4,13-14H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUZYIAKMYUILJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCOC(=O)C=C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
139427-10-4 | |
Record name | 2-Propenoic acid, 2-[ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]ethyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139427-10-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20407976 | |
Record name | Disperse Red 1 acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20407976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Disperse Red 1 acrylate | |
CAS RN |
13695-46-0 | |
Record name | 2-[Ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]ethyl 2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13695-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Disperse Red 1 acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20407976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disperse Red 1 acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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